molecular formula C17H15N3O5S B2953257 N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide CAS No. 895437-83-9

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide

Cat. No. B2953257
CAS RN: 895437-83-9
M. Wt: 373.38
InChI Key: JJOBOOANXNUUNJ-ZCXUNETKSA-N
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Description

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide (DMBNB) is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains both benzothiazole and benzamide moieties in its structure.

Scientific Research Applications

Antitumor Activity

Studies on related benzothiazole derivatives have shown promising results in antitumor activity. For instance, the synthesis and evaluation of novel derivatives of 6-amino-2-phenylbenzothiazoles have shown cytostatic activities against malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, as well as against normal human fibroblast cell lines (Racané et al., 2006). Similarly, compounds with benzothiazole moieties have been evaluated for their eukaryotic DNA topoisomerase II inhibitory activity, suggesting their potential as anticancer agents (Pınar et al., 2004).

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial properties. The microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine has shown promising antimicrobial analogs (Desai et al., 2013). These studies indicate the potential of such compounds in combating microbial infections.

Hypoglycemic and Hypolipidemic Activity

Research on thiazolidinedione ring-containing molecules, including those structurally related to benzothiazoles, has demonstrated significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models of type-2 diabetes (Mehendale-Munj et al., 2011). This suggests a potential application in the management of diabetes and associated metabolic disorders.

Leishmanicidal Activity

Nitroaromatic compounds, with structural similarities to the query compound, have been synthesized and evaluated for their anti-leishmanial activity. Some of these compounds have shown comparable activity to reference drugs, indicating their potential as new treatments for leishmaniasis (Dias et al., 2015).

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-19-12-8-13(24-2)14(25-3)9-15(12)26-17(19)18-16(21)10-6-4-5-7-11(10)20(22)23/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOBOOANXNUUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=CC=C3[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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